molecular formula C18H19NO3 B11833760 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde

Cat. No.: B11833760
M. Wt: 297.3 g/mol
InChI Key: VWFADGOUDRKQOL-UHFFFAOYSA-N
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Description

The compound 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is a naphthalene-based aldehyde featuring a piperidinyl ethoxy substituent.

Key Features of the Benzaldehyde Analog (CAS 125418-89-5):

  • Molecular Formula: C₁₄H₁₇NO₃
  • Molecular Weight: 247.29 g/mol
  • Structural Motifs: A benzaldehyde core with a 2-(2-oxo-2-piperidin-1-yl)ethoxy substituent .
  • Functional Groups: Aldehyde (-CHO), ether (-O-), and piperidinyl amide (-N-C=O).

The naphthaldehyde variant would differ by replacing the benzene ring with a naphthalene system, increasing molecular weight and lipophilicity.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C18H19NO3/c20-12-16-15-7-3-2-6-14(15)8-9-17(16)22-13-18(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

VWFADGOUDRKQOL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthoic acid.

    Reduction: 2-(2-Hydroxy-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 125418-89-5)

  • Core Structure: Benzaldehyde derivative.
  • Molecular Weight: 247.29 g/mol.
  • Key Applications: Likely serves as a synthetic intermediate due to its aldehyde group, enabling condensation or nucleophilic addition reactions.
  • Physicochemical Properties: Limited data, but the piperidinyl ethoxy group may enhance solubility in polar solvents compared to unsubstituted benzaldehydes .

Afbobetin Hydrochloride (USAN zz-103)

  • Core Structure: 6-(Piperidin-1-yl)naphthalen-2-yl cyanoacrylate ester with a polyethylene glycol (PEG)-like chain.
  • Molecular Formula: C₂₃H₂₉ClN₂O₅ (hydrochloride salt).
  • Key Applications: Diagnostic agent for early Alzheimer’s disease detection.
  • Functional Groups: Cyanoacrylate (-C(CN)=CH-COO-), PEG-like ether chain, and piperidinyl amide .
  • Advantages: The PEG chain improves solubility and bioavailability, while the cyanoacrylate group enables covalent binding to biological targets.

Hypothetical 1-Naphthaldehyde Derivative

  • Core Structure: Naphthalene ring with aldehyde and piperidinyl ethoxy substituents.
  • Estimated Molecular Weight: ~297.35 g/mol (assuming C₁₈H₁₉NO₃).
  • Predicted Properties: Higher lipophilicity than benzaldehyde analogs due to the naphthalene system. Enhanced UV absorption for analytical detection (common in naphthalene derivatives).

Data Table: Structural and Functional Comparison

Property 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde Afbobetin Hydrochloride Hypothetical 1-Naphthaldehyde Derivative
Core Aromatic System Benzene Naphthalene Naphthalene
Molecular Weight 247.29 g/mol ~475.95 g/mol (salt form) ~297.35 g/mol (estimated)
Key Functional Groups Aldehyde, ether, piperidinyl amide Cyanoacrylate, PEG, piperidine Aldehyde, ether, piperidinyl amide
Primary Use Synthetic intermediate Alzheimer’s diagnostics Potential intermediate or drug candidate
Solubility Moderate (ether and amide groups) High (PEG chain) Low to moderate (naphthalene core)

Research Findings and Implications

Role of the Piperidinyl Group

  • Enhances membrane permeability and bioactivity in both benzaldehyde and naphthalene derivatives due to its basic nitrogen and lipophilic nature .
  • In Afbobetin, the piperidine moiety likely aids in blood-brain barrier penetration for Alzheimer’s diagnostics .

Impact of Aromatic Systems

  • Naphthalene vs. However, this also increases molecular weight and may reduce solubility .

Functional Group Contributions

  • Aldehyde Group: A reactive site for synthesizing hydrazones, oximes, or imines. Useful in drug conjugation or material science .
  • Cyanoacrylate (Afbobetin): Enables irreversible binding to thiol groups in proteins, critical for diagnostic targeting .

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